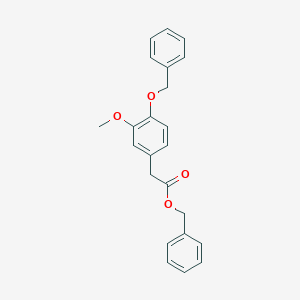
Benzyl 4-benzyloxy-3-methoxyphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-benzyloxy-3-methoxyphenylacetate is an organic compound with a complex structure that includes aromatic rings and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-benzyloxy-3-methoxyphenylacetate typically involves the esterification of benzyl alcohol with 2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to minimize environmental impact and improve the sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-benzyloxy-3-methoxyphenylacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of Benzyl 4-benzyloxy-3-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The aromatic rings may also participate in π-π interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Benzyl acetate: A simpler ester with similar aromatic properties but lacking the additional methoxy and phenylmethoxy groups.
Methyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate: Similar structure but with a methyl group instead of a benzyl group.
Phenyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl 4-benzyloxy-3-methoxyphenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and phenylmethoxy groups enhances its potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
65340-85-4 |
|---|---|
Molekularformel |
C23H22O4 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C23H22O4/c1-25-22-14-20(15-23(24)27-17-19-10-6-3-7-11-19)12-13-21(22)26-16-18-8-4-2-5-9-18/h2-14H,15-17H2,1H3 |
InChI-Schlüssel |
FHHVTWDAWUTMNG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














